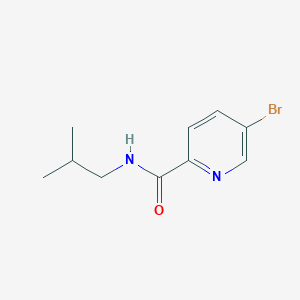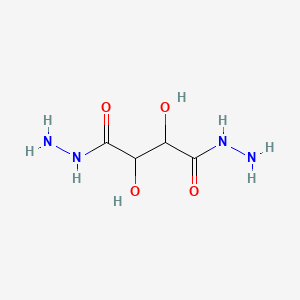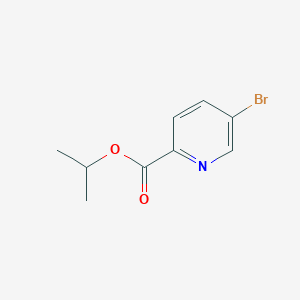
Methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate” is a chemical compound with the Inchi Code 1S/C9H5BrF4O2/c1-16-8(15)5-2-4(9(12,13)14)3-6(10)7(5)11/h2-3H,1H3 . It is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its Inchi Code: 1S/C9H5BrF4O2/c1-16-8(15)5-2-4(9(12,13)14)3-6(10)7(5)11/h2-3H,1H3 . This code represents the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 301.04 . More detailed physical and chemical properties may be found in specialized chemical literature or databases.Aplicaciones Científicas De Investigación
Methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate has a wide range of applications in scientific research. It is often used as a starting material for the synthesis of pharmaceuticals, such as inhibitors of the enzyme phosphodiesterase 5. Additionally, this compound has been used in the synthesis of a variety of organic compounds, such as polyphenols and polyanilines. Furthermore, this compound has been used in the synthesis of fluorinated compounds, such as perfluorinated compounds and fluoroalkyl compounds.
Mecanismo De Acción
The mechanism of action of Methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate is not well understood. However, it is believed that this compound acts as an inhibitor of the enzyme phosphodiesterase 5. This enzyme is involved in the breakdown of cyclic adenosine monophosphate (cAMP), which is a key regulator of many cellular processes. By inhibiting the enzyme, this compound may be able to modulate the activity of cAMP and thus, affect a variety of cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that this compound may be able to modulate the activity of cAMP and thus, affect a variety of cellular processes. For example, this compound may be able to modulate the activity of proteins involved in cell signaling pathways, as well as proteins involved in the metabolism of lipids and carbohydrates. Additionally, this compound may be able to modulate the activity of enzymes involved in the synthesis of hormones and neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate has several advantages and limitations for lab experiments. One advantage is that this compound is relatively easy to synthesize and is available in large quantities. Additionally, this compound is relatively stable and has a relatively low toxicity. However, this compound is also relatively expensive and can be difficult to purify. Additionally, this compound is not very soluble in water and is not very soluble in organic solvents.
Direcciones Futuras
There are a number of potential future directions for Methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate. One potential direction is to further investigate its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done to develop more efficient and cost-effective methods for the synthesis of this compound. Furthermore, further research could be done to develop new applications for this compound, such as in the synthesis of pharmaceuticals or in the synthesis of fluorinated compounds. Finally, further research could be done to develop more efficient and cost-effective methods for the purification of this compound.
Métodos De Síntesis
Methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate can be synthesized through a variety of methods, including the reaction of 3-bromo-2-fluorobenzoic acid with trifluoromethanesulfonic anhydride in acetonitrile. The reaction is carried out at room temperature and yields this compound in an 85% yield. Additionally, this compound can be synthesized through the reaction of 2-fluorobenzoic acid with bromotrichloromethane in acetonitrile, followed by treatment with trifluoromethanesulfonic anhydride. This reaction yields this compound in an 83% yield.
Safety and Hazards
“Methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate” is associated with several hazard statements including H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes .
Propiedades
IUPAC Name |
methyl 3-bromo-2-fluoro-5-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF4O2/c1-16-8(15)5-2-4(9(12,13)14)3-6(10)7(5)11/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWUPZNDBKVMGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)C(F)(F)F)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(2H-1,3-Benzodioxol-5-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332590.png)












